molecular formula C23H18O4 B7729184 SLC26A3-IN-1 CAS No. 4616-22-2

SLC26A3-IN-1

Cat. No.: B7729184
CAS No.: 4616-22-2
M. Wt: 358.4 g/mol
InChI Key: YWWXFTRVVNQMNQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SLC26A3-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in these reactions include halides, thiols, and various organic solvents .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and distillation are employed to purify the final product. The process is designed to be cost-effective and environmentally friendly, adhering to industrial standards .

Chemical Reactions Analysis

Types of Reactions

SLC26A3-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

These derivatives are often tested for their efficacy and safety in inhibiting the SLC26A3 protein .

Scientific Research Applications

SLC26A3-IN-1 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the mechanisms of chloride-bicarbonate exchange and its role in various chemical processes.

    Biology: Helps in understanding the physiological functions of the SLC26A3 protein and its role in maintaining electrolyte balance.

    Medicine: Investigated for its potential therapeutic applications in treating conditions like congenital chloride diarrhea and inflammatory bowel disease.

    Industry: Used in the development of new drugs and therapeutic agents targeting the SLC26A3 protein.

Mechanism of Action

SLC26A3-IN-1 exerts its effects by specifically binding to the SLC26A3 protein, inhibiting its chloride-bicarbonate exchange activity. This inhibition disrupts the electrolyte balance in the intestinal epithelial cells, leading to reduced fluid absorption. The molecular targets involved include the chloride and bicarbonate binding sites on the SLC26A3 protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SLC26A3-IN-1 is unique due to its high specificity for the SLC26A3 protein, making it a valuable tool for studying the physiological and pathological roles of this protein. Its ability to selectively inhibit chloride-bicarbonate exchange without affecting other anion exchangers sets it apart from other similar compounds .

Properties

IUPAC Name

5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O4/c1-15-7-5-6-10-17(15)14-26-18-11-12-20-19(13-18)21(23(24)25)22(27-20)16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWXFTRVVNQMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC3=C(C=C2)OC(=C3C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359726
Record name 5-[(2-Methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4616-22-2
Record name 5-[(2-Methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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